(2,3-Dibromopentafluoropropoxy)benzene
Overview
Description
(2,3-Dibromopentafluoropropoxy)benzene is an organofluorine compound with the molecular formula C₉H₅Br₂F₅O and a molecular weight of 383.94 g/mol . This compound features a benzene ring substituted with a (2,3-dibromopentafluoropropoxy) group, making it a unique and valuable chemical in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dibromopentafluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, with reactions typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Scientific Research Applications
(2,3-Dibromopentafluoropropoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,3-Dibromopentafluoropropoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products. The pathways involved include the formation of arenium ions and subsequent stabilization through resonance and inductive effects .
Comparison with Similar Compounds
- (2,3-Dibromo-1,1,2,3,3-pentafluoropropoxy)benzene
- (2,3-Dichloropentafluoropropoxy)benzene
- (2,3-Difluoropentafluoropropoxy)benzene
Comparison: Compared to these similar compounds, (2,3-Dibromopentafluoropropoxy)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The combination of these halogens enhances its electrophilic properties, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
(2,3-dibromo-1,1,2,3,3-pentafluoropropoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F5O/c10-7(12,8(11,13)14)9(15,16)17-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJBNNMFIHYLKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(C(F)(F)Br)(F)Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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